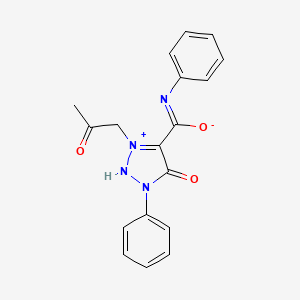

3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

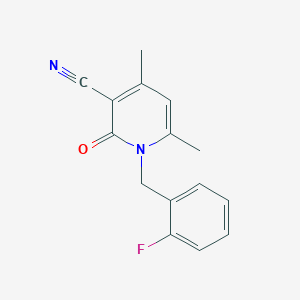

5-(ANILINOCARBONYL)-1-(2-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE is a complex organic compound that belongs to the class of triazolium salts. This compound is characterized by its unique structure, which includes an anilinocarbonyl group, an oxopropyl group, and a phenyl group attached to a triazolium ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 5-(ANILINOCARBONYL)-1-(2-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

Introduction of the Anilinocarbonyl Group: This step involves the reaction of the triazole intermediate with an aniline derivative under specific conditions to introduce the anilinocarbonyl group.

Addition of the Oxopropyl Group: The oxopropyl group is introduced through a nucleophilic substitution reaction, where a suitable oxopropylating agent reacts with the triazole intermediate.

Final Assembly: The final step involves the coupling of the phenyl group to the triazole ring, completing the synthesis of the compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of flow microreactor systems to improve efficiency and sustainability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(2-Oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olat: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen Nucleophile bestimmte funktionelle Gruppen innerhalb des Moleküls ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in sauren Bedingungen.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Oxiden und Ketonen.

Reduktion: Bildung von Alkoholen und Aminen.

Substitution: Bildung substituierter Triazoliumsalze.

Wissenschaftliche Forschungsanwendungen

3-(2-Oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olat: hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als antimikrobielles und Antikrebsmittel untersucht. Ihre einzigartige Struktur ermöglicht es ihr, spezifisch mit biologischen Zielen zu interagieren.

Materialwissenschaften: Sie wird bei der Entwicklung fortschrittlicher Materialien, darunter Polymere und Nanomaterialien, verwendet, da sie in der Lage ist, stabile Komplexe zu bilden.

Biologische Forschung: Die Verbindung wird als Sonde verwendet, um Enzymmechanismen und Proteininteraktionen zu untersuchen.

Industrielle Anwendungen: Sie wird bei der Synthese von Spezialchemikalien und als Katalysator in organischen Reaktionen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 3-(2-Oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olat beinhaltet seine Interaktion mit spezifischen molekularen Zielen:

Molekulare Ziele: Die Verbindung zielt auf Enzyme und Proteine, die an zellulären Prozessen beteiligt sind. Sie kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder allosterische Stellen bindet.

Beteiligte Pfade: Die Verbindung kann Signalwege modulieren, was zu Veränderungen der Genexpression und zellulären Reaktionen führt. Sie kann auch die Apoptose in Krebszellen induzieren, indem sie Caspasen aktiviert.

Wirkmechanismus

The mechanism of action of 5-(ANILINOCARBONYL)-1-(2-OXOPROPYL)-3-PHENYL-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular function .

Vergleich Mit ähnlichen Verbindungen

3-(2-Oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olat: kann mit ähnlichen Verbindungen verglichen werden, um ihre Einzigartigkeit hervorzuheben:

-

Ähnliche Verbindungen

4-Benzyl-2-(3-(4-Fluorphenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-on: Diese Verbindung hat eine ähnliche Oxopropylgruppe, unterscheidet sich aber in der Kernstruktur und den funktionellen Gruppen.

Dialkyl (2-Oxopropyl)phosphonate: Diese Verbindungen teilen die Oxopropylgruppe, werden aber hauptsächlich bei der Synthese von phosphorylierten Heterocyclen verwendet.

-

Einzigartigkeit: : Das Vorhandensein des Triazolrings und die Kombination von Phenyl- und Carbamoylgruppen machen 3-(2-Oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olat einzigartig. Seine Fähigkeit, stabile Komplexe zu bilden, und seine potenzielle biologische Aktivität heben sie von ähnlichen Verbindungen ab.

Eigenschaften

Molekularformel |

C18H16N4O3 |

|---|---|

Molekulargewicht |

336.3 g/mol |

IUPAC-Name |

5-oxo-3-(2-oxopropyl)-N,1-diphenyl-2H-triazol-3-ium-4-carboximidate |

InChI |

InChI=1S/C18H16N4O3/c1-13(23)12-21-16(17(24)19-14-8-4-2-5-9-14)18(25)22(20-21)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H-,19,20,24,25) |

InChI-Schlüssel |

AQQNFSZNQRWOSR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C[N+]1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=CC=C3)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(4-chlorophenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B11048950.png)

![3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11048965.png)

![2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide](/img/structure/B11049002.png)

![(2E)-3-[(3-methoxyphenyl)amino]-2-nitroprop-2-enal](/img/structure/B11049003.png)

![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049018.png)

![6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one](/img/structure/B11049022.png)